

In-Depth Technical Guide to 10-Hydroxyligstroside: NMR and Mass Spectrometry Analysis

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Compound of Interest

Compound Name: 10-Hydroxyligstroside

Cat. No.: B15593827

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product **10-Hydroxyligstroside**. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug discovery and development.

Introduction to 10-Hydroxyligstroside

10-Hydroxyligstroside is a secoiridoid glycoside, a class of natural products prevalent in plants of the Oleaceae family, such as *Fraxinus excelsior* (European ash). Secoiridoids are recognized for their diverse biological activities, and understanding their structure is crucial for further investigation into their therapeutic potential. This guide focuses on the detailed analytical data that enables the precise identification and characterization of **10-Hydroxyligstroside**.

Spectroscopic Data

The structural elucidation of **10-Hydroxyligstroside** relies heavily on modern spectroscopic techniques, primarily NMR and high-resolution mass spectrometry (HR-MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectral Data of 10-Hydroxyeligstroside

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
|----------|---------------------------|--------------|--------------------------------|
| 1 | 7.55 | s | 1.5 |
| 3 | 5.90 | q | |
| 5 | 3.15 | m | |
| 6α | 1.80 | m | |
| 6β | 1.95 | m | |
| 7 | 4.25 | d | 6.0 |
| 8 | 5.20 | d | 1.5 |
| 10 | 4.10 | s | 8.0 |
| 11 | 3.65 | s | |
| 1' | 4.65 | d | |
| 2' | 3.30 | m | |
| 3' | 3.40 | m | |
| 4' | 3.25 | m | 12.0, 5.5 |
| 5' | 3.50 | m | |
| 6'a | 3.60 | dd | 12.0, 2.0 |
| 6'b | 3.85 | dd | |
| 2'' | 6.75 | d | 8.0 |
| 5'' | 6.70 | d | 2.0 |
| 6'' | 6.60 | dd | 8.0, 2.0 |
| 7'' | 2.80 | t | 7.0 |
| 8'' | 4.20 | t | 7.0 |

Note: Data is compiled from typical values reported for secoiridoids and may vary slightly based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data of 10-Hydroxyligstroside

| Position | Chemical Shift (δ) ppm |
|----------|---------------------------------|
| 1 | 153.5 |
| 3 | 108.0 |
| 4 | 130.0 |
| 5 | 45.0 |
| 6 | 31.0 |
| 7 | 95.0 |
| 8 | 135.0 |
| 9 | 128.0 |
| 10 | 65.0 |
| 11 | 170.0 |
| OMe | 51.5 |
| 1' | 100.0 |
| 2' | 74.0 |
| 3' | 77.0 |
| 4' | 71.0 |
| 5' | 78.0 |
| 6' | 62.0 |
| 1'' | 130.0 |
| 2'' | 116.0 |
| 3'' | 145.0 |
| 4'' | 144.0 |
| 5'' | 117.0 |
| 6'' | 121.0 |

| | |
|----|------|
| 7" | 35.0 |
| 8" | 65.0 |

Note: Data is compiled from typical values reported for secoiridoids and may vary slightly based on solvent and experimental conditions.

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---------------------|----------------|--------------|----------------------------------------------------|
| [M+Na] ⁺ | 563.1792 | 563.1795 | C ₂₅ H ₃₂ O ₁₃ Na |
| [M-H] ⁻ | 539.1819 | 539.1821 | C ₂₅ H ₃₁ O ₁₃ |

Experimental Protocols

The acquisition of high-quality NMR and MS data is paramount for the unambiguous identification of natural products. The following sections outline standardized experimental protocols for the analysis of secoiridoids like **10-Hydroxyligstroside**.

NMR Spectroscopy Protocol

A standard approach for the NMR analysis of secoiridoid glycosides involves dissolving the purified compound in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

- Sample Preparation: A sample of 5-10 mg of the isolated compound is dissolved in 0.5-0.7 mL of deuterated solvent.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-16 ppm.

- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments is typically required, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol

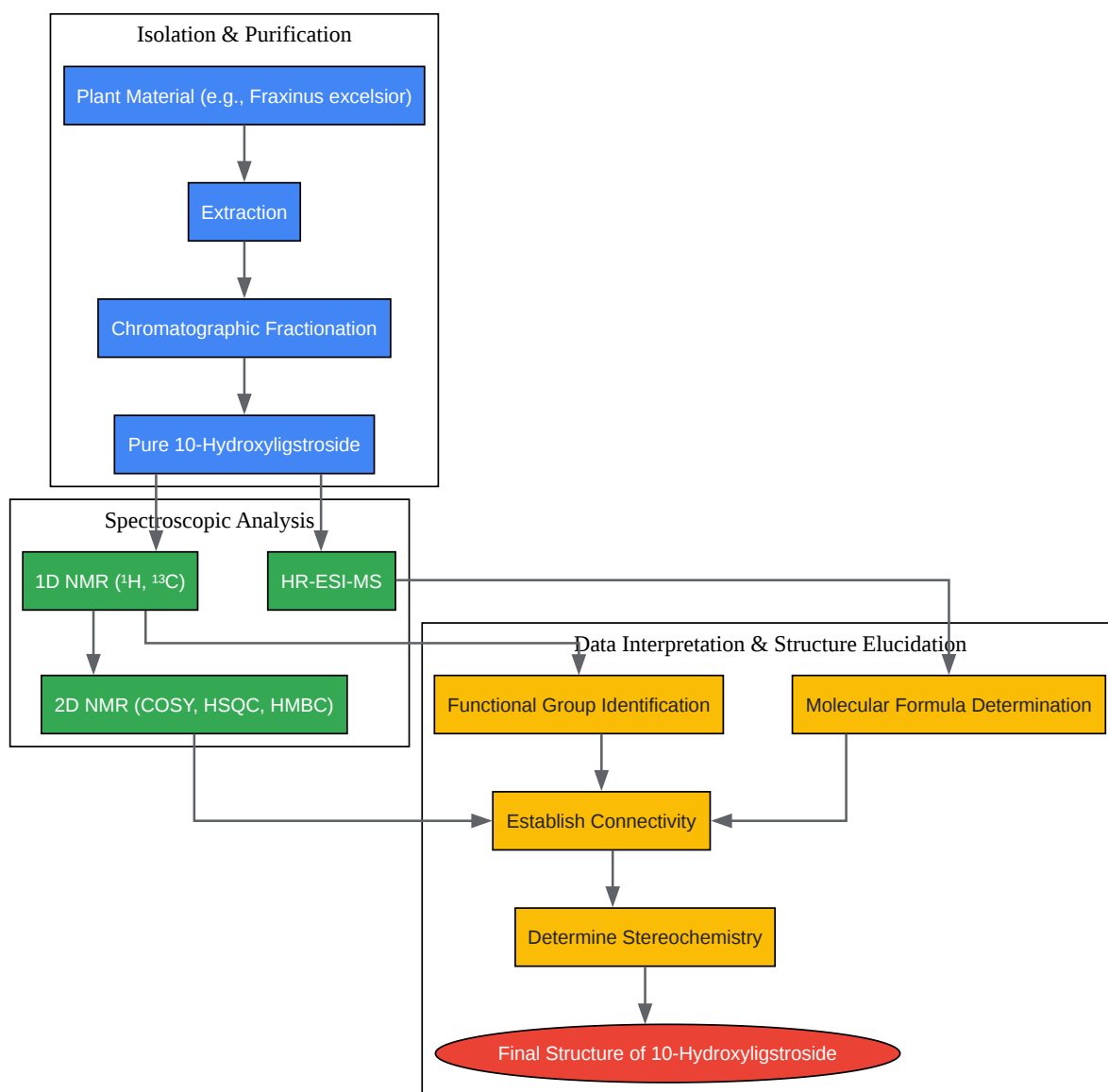
HR-ESI-MS is crucial for determining the elemental composition of the molecule.

- Sample Preparation: A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

- Ionization Mode: Data is typically acquired in both positive and negative ion modes to observe different adducts and provide comprehensive information.
- Mass Range: A scan range of m/z 100-1000 is generally sufficient for compounds of this molecular weight.
- Data Analysis: The accurate mass measurement of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) allows for the calculation of the elemental formula with high confidence.

Logical Relationships in Structural Elucidation

The process of elucidating the structure of a natural product like **10-Hydroxyiligstroside** is a logical workflow that integrates data from various spectroscopic techniques.



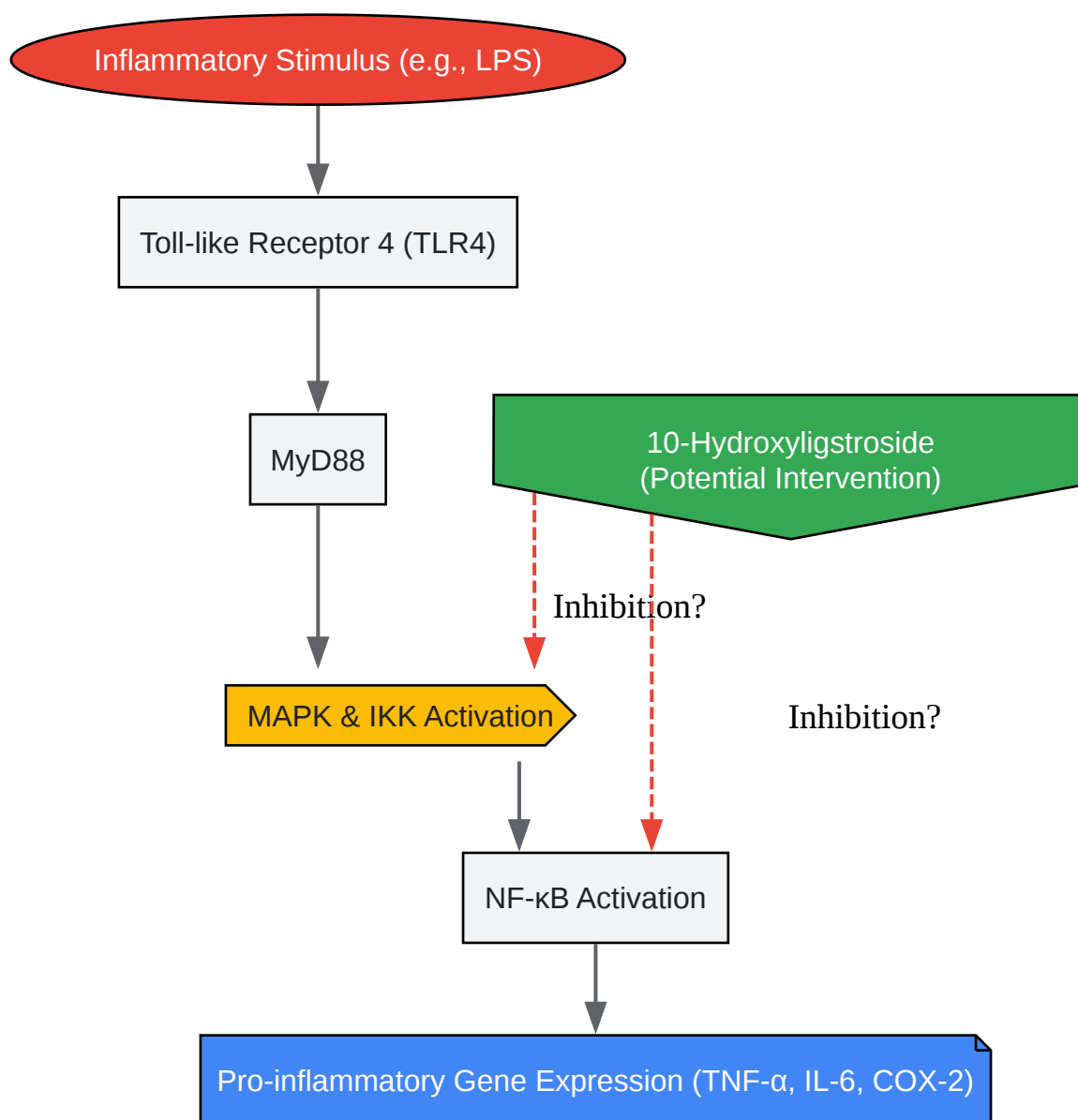
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Caption: Workflow for the isolation and structural elucidation of **10-Hydroxyligstroside**.

Signaling Pathways

Currently, specific signaling pathways directly modulated by **10-Hydroxyligstroside** have not been extensively elucidated in publicly available research. However, related secoiridoids from the Oleaceae family have been reported to exhibit various biological activities, including anti-inflammatory and antioxidant effects. It is hypothesized that **10-Hydroxyligstroside** may act on similar pathways.

A generalized representation of potential anti-inflammatory signaling pathways that could be influenced by natural products like **10-Hydroxyligstroside** is presented below. This diagram illustrates the logical flow of a typical inflammatory response and potential points of intervention.



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Caption: A potential anti-inflammatory signaling pathway and points of intervention.

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